Product packaging for Celecoxib-13C3(Cat. No.:)

Celecoxib-13C3

Cat. No.: B1157719
M. Wt: 384.35
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Celecoxib-13C3 is a stable isotope-labeled analog of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The incorporation of three 13C atoms provides an internal standard for mass spectrometry, enabling highly precise and accurate quantification of Celecoxib in complex biological matrices. This is essential for advanced pharmacokinetic studies, drug metabolism research, and bioanalytical assay development. Celecoxib functions by selectively inhibiting the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever . Unlike non-selective NSAIDs, Celecoxib's targeted mechanism is designed to provide anti-inflammatory and analgesic effects with a reduced incidence of gastrointestinal adverse effects . The parent compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, and has a half-life of approximately 11 hours . This compound is critical for investigating these metabolic pathways, studying drug-drug interactions, and ensuring data reliability in clinical and preclinical research. This product is intended For Research Use Only and is not to be used as a therapeutic agent for humans or animals.

Properties

Molecular Formula

C₁₄¹³C₃H₁₄F₃N₃O₂S

Molecular Weight

384.35

Synonyms

4-[5-(4-Methylphenyl)-3-trifluoromethyl)-1H-pyrazol-yl]benzenesulfonamide-13C3;  _x000B_Celebra-13C3;  Celecox-13C3;  Celebrex-13C3;  SC 58635-13C3;  YM 177-13C3; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of Celecoxib 13c3

Strategic Considerations for Regiospecific Carbon-13 Incorporation

The primary strategic consideration in the synthesis of Celecoxib-13C3 is the regiospecific, or site-specific, placement of the Carbon-13 isotopes. The position of the labels is crucial and is typically chosen to be in a chemically stable part of the molecule to prevent isotope loss during metabolic processes. For many drug-like compounds, including Celecoxib (B62257), the aryl methyl group is an ideal location for isotopic labeling. nih.gov

A common and effective strategy for introducing a ¹³C-labeled methyl group onto an aromatic ring involves a two-step process: cyanation of an aryl halide followed by the complete reduction of the resulting nitrile. nih.gov This approach is advantageous because it utilizes readily available and relatively inexpensive labeled starting materials, such as ¹³C-labeled cyanide salts. This method provides a common synthetic route to various isotopologues, allowing for the production of compounds with high isotopic incorporation suitable for use as internal standards in mass spectrometry. nih.gov The synthesis must also contend with the potential formation of regioisomers, which are common in pyrazole (B372694) synthesis and can complicate purification. researchgate.netnih.gov Therefore, synthetic routes that offer high regioselectivity are strongly preferred.

Precursor Synthesis and Multi-Step Labeling Approaches

The synthesis of this compound is a multi-step process that adapts established methods for creating the core pyrazole structure. The classic synthesis of Celecoxib involves the condensation of a β-diketone, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, with 4-sulfonamidophenylhydrazine. google.comresearchgate.net To create the labeled analogue, one of these precursors must contain the ¹³C atoms.

For labeling the methyl group of the tolyl moiety, the synthesis begins with a suitable aryl halide precursor. This precursor undergoes cyanation using a labeled cyanide source, followed by reduction to yield the ¹³C-labeled methyl group. nih.gov This labeled intermediate, 4-(¹³C-methyl)acetophenone, can then be used to build the rest of the molecule.

A key reaction is the Claisen condensation between the labeled acetophenone (B1666503) derivative and an ethyl trifluoroacetate (B77799) to form the labeled 1,3-diketone intermediate. google.com This diketone is then cyclized with 4-sulfonamidophenylhydrazine hydrochloride to form the pyrazole ring, yielding the final this compound product. google.com

Step Reaction Key Reagents and Precursors Purpose
1Cyanationp-Halotoluene, K¹³CN or Na¹³CNIntroduction of the ¹³C isotope.
2Nitrile ReductionLabeled p-tolunitrile, Reducing agents (e.g., LiAlH₄)Formation of the ¹³C-labeled methyl group.
3Claisen CondensationLabeled 4-methylacetophenone, Ethyl trifluoroacetate, Sodium methoxideFormation of the labeled β-diketone intermediate. google.com
4CyclizationLabeled 1,3-dione, 4-Sulfonamidophenylhydrazine HCl, Methanol (B129727)Construction of the pyrazole ring to yield Celecoxib-¹³C₃. google.com

Alternatively, modern synthetic methods such as palladium-catalyzed direct C-H arylation between a 1,3-disubstituted pyrazole and an aryl bromide offer a novel route that can also be adapted for isotopic labeling. researchgate.net

Optimization of Synthetic Pathways for Isotopic Yield and Purity

Optimizing the synthesis of this compound focuses on maximizing both the chemical yield and the isotopic enrichment, while minimizing the formation of impurities. The goal is to achieve high isotopic incorporation, ensuring that the vast majority of the final product contains the ¹³C labels. nih.gov

Key optimization parameters include:

Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, the cyclization reaction to form the pyrazole ring is typically performed by heating the reactants in a solvent like methanol for several hours. google.com Flow chemistry represents an advanced approach that can shorten reaction times significantly and improve yield and safety. researchgate.net

Catalyst and Reagents: In routes like direct arylation, the choice of palladium catalyst and ligands is crucial for achieving high yield and regioselectivity, which simplifies purification by preventing the formation of unwanted isomers. researchgate.net

Purification and Isolation Techniques for High-Purity this compound

Achieving the high purity required for an analytical standard involves multiple purification steps to remove process-related impurities, unreacted starting materials, and potential isomers. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for both analyzing purity and for purification itself. farmaciajournal.com

Analytical HPLC: Used to determine the purity of the final product and to detect any impurities. google.comresearchgate.net Methods are developed to separate Celecoxib from all known process-related impurities and isomers. farmaciajournal.com

Preparative HPLC: Employed to isolate the desired this compound from any remaining impurities, particularly structural isomers that can be difficult to separate by other means. nih.gov

Conventional Purification Techniques:

Filtration and Washing: After crystallization, the solid product is isolated by filtration and washed with appropriate solvents, such as n-hexane, to remove the residual mother liquor. google.com

Recrystallization: This is a powerful technique for achieving high purity. A common method involves dissolving the crude Celecoxib in hot ethanol, filtering the solution, and then inducing crystallization by adding hot water and allowing the mixture to cool slowly. google.com This method has been shown to yield products with purity greater than 99.8%. google.com

Drying: The final, purified wet cake is dried under vacuum or in an oven to remove all residual solvents. google.com

The final purity is typically confirmed by HPLC, with mass spectrometry used to verify the molecular weight and isotopic incorporation. nih.govresearchgate.net

Technique Purpose Typical Conditions/Reagents
Preparative HPLCIsolation of this compound from isomers and impurities. nih.govUtilizes a stationary phase and mobile phase optimized for separation.
RecrystallizationRemoval of soluble impurities to achieve high crystalline purity.Solvents: Ethanol and water mixtures. google.com
FiltrationIsolation of the solid product from the reaction mixture. google.comGravity or suction filtration.
Solvent WashingRemoval of occluded mother liquor and surface impurities.n-Hexane, water. google.comgoogle.com
Analytical HPLCFinal purity assessment. google.comfarmaciajournal.comC18 column with a mobile phase like acetonitrile (B52724)/water. farmaciajournal.com

Advanced Analytical Characterization of Celecoxib 13c3

Mass Spectrometry for Isotopic Integrity and Quantification

Mass spectrometry (MS) is a cornerstone in the analysis of Celecoxib-13C3, providing critical data on its isotopic composition and concentration.

High-resolution mass spectrometry is indispensable for verifying the isotopic purity and determining the precise mass of this compound. The incorporation of three ¹³C atoms into the celecoxib (B62257) molecule results in a predictable mass shift. HRMS instruments, with their ability to measure mass-to-charge ratios (m/z) to several decimal places, can distinguish between the ¹²C-isotopologue and the ¹³C-labeled analogue, as well as identify any potential isotopic impurities.

The theoretical exact mass of unlabeled Celecoxib (C₁₇H₁₄F₃N₃O₂S) is approximately 381.0762 g/mol . For this compound, the expected exact mass would be increased by the mass difference between three ¹³C atoms and three ¹²C atoms. This precise mass measurement confirms the successful incorporation of the heavy isotopes and allows for the calculation of isotopic enrichment.

Table 1: Theoretical and Observed Mass Data for Celecoxib and its Isotopologue

CompoundChemical FormulaTheoretical Monoisotopic Mass ( g/mol )
CelecoxibC₁₇H₁₄F₃N₃O₂S381.0762
Celecoxib-¹³C₃¹²C₁₄¹³C₃H₁₄F₃N₃O₂S384.0863

Note: The observed mass would be determined experimentally via HRMS.

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the fragmentation pathway of this compound and to confirm the position of the isotopic labels. In an MS/MS experiment, the precursor ion (the intact this compound molecule) is selected and then subjected to collision-induced dissociation (CID). This process breaks the molecule into characteristic product ions.

By comparing the fragmentation pattern of this compound with that of its unlabeled counterpart, the location of the ¹³C labels can be confirmed. Fragments containing the labeled portion of the molecule will exhibit a mass shift corresponding to the number of ¹³C atoms they retain. This detailed structural information is crucial for ensuring the labeled standard will behave identically to the analyte during the analytical process, a fundamental requirement for a reliable internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical method for the unambiguous structural confirmation of this compound, providing detailed information about the carbon and proton environments within the molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are used in concert to verify the molecular structure and pinpoint the location of the isotopic labels.

¹H-NMR: The ¹H-NMR spectrum of this compound is expected to be very similar to that of unlabeled celecoxib. However, subtle changes in the coupling patterns of protons attached to or adjacent to the ¹³C-labeled carbons can provide evidence of the label's position.

¹³C-NMR: The ¹³C-NMR spectrum provides direct evidence of isotopic labeling. The signals corresponding to the ¹³C-enriched carbons will be significantly enhanced in intensity. The chemical shifts of these signals confirm their position within the molecular framework. The absence of enhanced signals at other carbon positions confirms the specific site of labeling. The integration of these enhanced signals relative to the signals of the natural abundance ¹³C atoms can be used to estimate the isotopic enrichment.

Chromatographic Methodologies for Purity and Identity

Chromatographic techniques are essential for assessing the chemical and isomeric purity of this compound and for confirming its identity by comparing its retention time to that of a certified reference standard.

High-Performance Liquid Chromatography (HPLC), often coupled with a UV or mass spectrometric detector, is the most common method employed. A validated HPLC method can separate this compound from any potential organic impurities, including starting materials, byproducts of the synthesis, or degradation products. The peak purity can be assessed using a photodiode array (PDA) detector, which acquires spectra across the entire chromatographic peak. The retention time of the main peak should match that of unlabeled celecoxib under the same chromatographic conditions, providing further confirmation of its identity.

Applications of Celecoxib 13c3 in Mechanistic Biochemical and Pharmacological Investigations

Elucidation of Enzyme-Substrate Kinetics and Inhibition Mechanisms (e.g., Cyclooxygenase-2, Adenylyl Cyclase)

While direct studies specifying the use of Celecoxib-13C3 in enzyme kinetic assays are not prevalent in publicly available literature, the principles of using isotopically labeled compounds are well-established in this field. The kinetic basis for the selective inhibition of cyclooxygenases by celecoxib (B62257) has been evaluated, demonstrating that celecoxib exhibits classic competitive kinetics on COX-1 and a time-dependent inhibition of COX-2. nih.gov The use of this compound in such studies would allow for the precise measurement of binding affinities (Ki) and inactivation rates (kinact) by enabling more sensitive detection methods like mass spectrometry to track the labeled inhibitor's interaction with the enzyme.

Beyond its well-known effects on COX-2, celecoxib has been shown to inhibit other enzymes, such as adenylyl cyclase. nih.gov A study on the inhibition of adenylyl cyclase by celecoxib revealed a competitive inhibition mechanism. nih.gov The use of this compound in these types of studies could further refine the understanding of these off-target interactions by facilitating the differentiation of the inhibitor from other molecules in the assay.

Table 1: Kinetic Parameters of Celecoxib Inhibition

EnzymeInhibition TypeKi (µM)IC50 (µM)
Cyclooxygenase-1 (COX-1)Competitive10-164-19
Cyclooxygenase-2 (COX-2)Time-dependent11-15 (initial)0.003-0.006
Adenylyl CyclaseCompetitive-375

This table presents data on the inhibition kinetics of unlabeled celecoxib. The use of this compound would aid in the precise determination of these values.

Tracing Metabolic Pathways and Identifying Metabolites in In Vitro Systems

Isotopically labeled compounds are fundamental tools for tracing the metabolic fate of drugs. Studies utilizing [14C]celecoxib have been pivotal in mapping its biotransformation. nih.govnih.gov These studies have shown that celecoxib is extensively metabolized, with very little of the parent drug excreted unchanged. nih.govdrugbank.com The primary metabolic pathway involves the hydroxylation of the methyl group to form hydroxycelecoxib, which is then further oxidized to carboxycelecoxib. nih.govclinpgx.org These metabolites are considered inactive with regard to COX enzyme inhibition. drugbank.com The use of this compound offers a non-radioactive alternative for such tracer studies, allowing for the identification and quantification of metabolites in various in vitro systems using mass spectrometry. nih.gov

In vitro studies using human liver microsomes and hepatocytes are standard for investigating drug metabolism. Such studies have been crucial in identifying the enzymes responsible for celecoxib's metabolism. nih.govnih.gov Incubations of celecoxib with human liver microsomes have demonstrated that the formation of hydroxycelecoxib is the primary initial step. nih.gov The use of this compound in these incubation systems would allow for unambiguous identification of drug-derived metabolites against the complex background matrix of the microsomal or hepatocyte preparations.

The cytochrome P450 (CYP) enzyme system is the primary driver of celecoxib metabolism. In vitro studies have identified CYP2C9 as the main enzyme responsible for the methyl hydroxylation of celecoxib, with a minor contribution from CYP3A4. nih.govclinpgx.orgclinpgx.org Celecoxib itself has also been shown to be an inhibitor of CYP2D6. clinpgx.org this compound can be employed as a probe substrate in studies designed to assess the activity of these specific CYP isozymes. By monitoring the formation of 13C-labeled metabolites, researchers can precisely quantify the metabolic activity of a particular enzyme and investigate potential drug-drug interactions where other drugs might inhibit or induce the metabolism of celecoxib.

Table 2: Major Enzymes and Metabolites in Celecoxib Metabolism

EnzymeMetaboliteActivity of Metabolite
Cytochrome P450 2C9 (CYP2C9)HydroxycelecoxibInactive
Cytochrome P450 3A4 (CYP3A4)HydroxycelecoxibInactive
Alcohol Dehydrogenases (ADH1, ADH2)CarboxycelecoxibInactive
UDP Glucuronosyltransferases (UGTs)Carboxycelecoxib-1-O-glucuronideInactive

This table outlines the key enzymes and resulting metabolites from the biotransformation of celecoxib.

Studies of Drug Transporter Interactions in Cell-Based Models

Drug transporters play a critical role in the absorption, distribution, and elimination of xenobiotics. Cell-based models, such as Caco-2 cell monolayers, are frequently used to study these interactions. Research has shown that celecoxib is a substrate for multidrug resistance (MDR) transporters like P-glycoprotein (P-gp), MRP1, and BCRP. nih.gov In these experiments, the use of a labeled compound like this compound would be highly advantageous for accurately measuring its transport across cell membranes and determining kinetic parameters of transport, as well as its potential to inhibit the transport of other drugs.

Probing Intracellular Signaling Pathways and Molecular Targets in Cell Lines (COX-2 independent effects)

A growing body of evidence suggests that celecoxib exerts anti-cancer effects through mechanisms independent of COX-2 inhibition. clinpgx.org These off-target effects often involve the modulation of various intracellular signaling pathways. For instance, celecoxib has been reported to induce apoptosis by activating a novel mitochondrial signaling pathway. nih.gov It has also been shown to downregulate the expression of CD133, a cancer stem cell marker, through inhibition of the Wnt signaling pathway in colon cancer cells. nih.gov The use of this compound in such studies would enable researchers to track the intracellular localization of the drug and its potential binding to novel protein targets, helping to unravel the molecular details of these COX-2 independent actions.

Celecoxib 13c3 As a Quantitative Internal Standard in Bioanalytical Science

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysis

The development of robust and reliable LC-MS/MS methods is crucial for the accurate quantification of drugs like celecoxib (B62257) in complex biological matrices. payeshdarou.irresearchgate.netjetir.org These methods offer high sensitivity and selectivity, making them the preferred technique for bioanalytical applications. payeshdarou.ir The process involves optimizing several key components, including sample extraction, chromatographic separation, and mass spectrometric detection.

A typical method begins with the extraction of the analyte and the internal standard, such as Celecoxib-13C3, from the biological matrix (e.g., plasma, blood, or tissue homogenates). Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. nih.govnih.gov For instance, a one-step LLE using methyl tert-butyl ether has been successfully used to extract celecoxib from human plasma. nih.gov Another approach involves protein precipitation with solvents like acetonitrile (B52724) or methanol (B129727), which simplifies sample preparation. researchgate.netepa.gov

Chromatographic separation is then performed, typically using a reversed-phase C18 column. nih.govresearchgate.netscispace.com The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or ammonium acetate) to achieve optimal separation of celecoxib from endogenous matrix components. nih.govscispace.com The detection is carried out by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring unique precursor-to-product ion transitions for both the analyte and the internal standard. scispace.comnih.gov For celecoxib, a common transition monitored is m/z 380 → 316 in negative ion mode. nih.govepa.gov

Method validation is performed according to guidelines from regulatory bodies to ensure reliability. researchgate.netrjptonline.org Key validation parameters include specificity, linearity, accuracy, precision, and the lower limit of quantitation (LLOQ). scispace.comresearchgate.net Studies have demonstrated excellent linearity for celecoxib assays over wide concentration ranges, with correlation coefficients (r²) consistently greater than 0.99. nih.govresearchgate.netresearchgate.net

Table 1: Examples of LC-MS/MS Method Parameters for Celecoxib Analysis

Parameter Method 1 nih.gov Method 2 scispace.com Method 3 nih.gov
Internal Standard Atorvastatin - Unspecified
Extraction Liquid-Liquid Extraction - Solid-Phase Extraction
Column Luna HILIC Symmetry C18 RP C18 (30 x 2 mm)
Mobile Phase 10mM Ammonium Formate : Methanol (5:95) 5.0 mM Ammonium Acetate : Acetonitrile (30:70) -
Flow Rate 0.2 mL/min 0.7 mL/min -
Detection Mode - Positive ESI, MRM Negative Ion Mode, MRM
Monitored Transition - m/z 382.2→214.1 m/z 380→316

Role of Stable Isotope Internal Standards (SIIS) in Mitigating Matrix Effects and Enhancing Accuracy

In LC-MS/MS analysis, matrix effects pose a significant challenge to achieving accurate and reproducible quantification. musechem.com These effects arise from co-eluting endogenous components in the biological sample that can either suppress or enhance the ionization of the target analyte, leading to analytical variability. waters.com The use of a stable isotope-labeled internal standard (SIIS), such as this compound, is the most effective strategy to compensate for these matrix effects. musechem.comwaters.comamazonaws.com

An ideal SIIS has chemical and physical properties that are nearly identical to the unlabeled analyte. researchgate.net Because this compound has the same molecular structure as celecoxib, differing only in the mass of three carbon atoms, it exhibits the same behavior during sample extraction, chromatographic separation, and ionization. thermofisher.com This co-eluting behavior is optimal for correcting ion suppression and other matrix-related interferences. waters.comthermofisher.com

When matrix components suppress or enhance the signal, both the analyte and the SIIS are affected to the same degree. thermofisher.com Therefore, the ratio of the analyte's response to the internal standard's response remains constant, even if the absolute signal intensities fluctuate. waters.comresearchgate.net This normalization process corrects for variations in extraction recovery and matrix-induced signal alteration, significantly improving the accuracy and precision of the quantitative results. musechem.comthermofisher.com The use of an SIIS is considered the gold standard in quantitative bioanalysis and is recommended by regulatory bodies to ensure the development of rugged and reliable methods. waters.com Studies using stable isotope-labeled analogs of celecoxib, such as Celecoxib-D4 and Celecoxib-D7, have confirmed their effectiveness in improving data quality by mitigating matrix effects. epa.govresearchgate.net

Establishment of Robust Bioanalytical Methodologies for Preclinical Research Samples

The validated LC-MS/MS methods incorporating this compound as an internal standard are instrumental in establishing robust bioanalytical support for preclinical research. mdpi.com These studies, often conducted in animal models, are essential for understanding the pharmacokinetic profiles of new drug candidates and formulations. nih.govmdpi.com The ability to accurately measure drug concentrations in various biological fluids and tissues is fundamental to this process. researchgate.netnih.gov

Sensitive and specific LC-MS/MS assays have been successfully applied to pharmacokinetic studies of celecoxib in various preclinical matrices, including rat blood, mouse plasma, and different mouse tissues like the brain, spleen, liver, and kidney. nih.govresearchgate.netnih.gov For example, a validated UPLC-MS/MS method was used to determine the concentrations of celecoxib and its metabolites in rat blood, revealing important information about its distribution between plasma and blood cells. nih.gov Another study developed an HPLC method to quantify celecoxib in five different mouse matrices to understand its in vivo biodistribution following administration. researchgate.netmdpi.com

The robustness of these methods is demonstrated by their consistent performance across different biological matrices. Validation data from such preclinical studies show high recovery and acceptable precision and accuracy.

Table 2: Validation and Recovery Data for Celecoxib in Preclinical Matrices

Matrix LLOQ Accuracy (% Bias) Precision (% RSD) Mean Recovery (%) Reference
Rat Blood 0.3 nM Within ±15% <12% >70% nih.gov
Mouse Plasma 0.1 µg/mL -14.9% to 13.2% <14.9% 84% researchgate.netmdpi.com
Mouse Brain 0.1 µg/mL -14.9% to 13.2% <14.9% 103% researchgate.netmdpi.com
Mouse Liver 0.1 µg/mL -14.9% to 13.2% <14.9% ≥84% researchgate.netmdpi.com
Mouse Kidney 0.1 µg/mL -14.9% to 13.2% <14.9% ≥84% researchgate.netmdpi.com
Mouse Spleen 0.1 µg/mL -14.9% to 13.2% <14.9% ≥84% researchgate.netmdpi.com

The successful application of these methodologies in preclinical settings provides critical data for drug development, enabling researchers to make informed decisions. nih.govnih.gov The use of this compound ensures that the quantitative data generated from these studies are reliable and accurately reflect the behavior of celecoxib in vivo.

Utilization of Celecoxib 13c3 in Preclinical Metabolic Fate Research

Absorption, Distribution, and Excretion (ADE) Studies in Animal Models (e.g., Rodents)

ADE studies are fundamental to understanding the journey of a drug through a biological system. In preclinical animal models, particularly rodents, Celecoxib-13C3 serves as an invaluable tool to delineate the absorption, tissue distribution, and routes of elimination of celecoxib (B62257).

Following administration in rat models, celecoxib is extensively metabolized. nih.govresearchgate.net Studies using labeled celecoxib show that very little of the unchanged drug (less than 3%) is eliminated from the body, indicating high systemic absorption and metabolic clearance. nih.govnih.gov

The primary routes of elimination for celecoxib and its metabolites are through the feces and urine. nih.gov In studies with male and female rats, the total recovery of the administered dose approaches 100%. The vast majority of the dose is recovered in the feces, with a smaller portion excreted in the urine. nih.govresearchgate.net This excretion pattern is consistent across different oral dose levels. nih.govresearchgate.net

Table 1: Excretion of Labeled Celecoxib in Rats

Species/SexRoute% of Dose in Urine% of Dose in FecesTotal Recovery
Male RatIntravenous9.6%91.7%~100%
Female RatIntravenous10.6%91.3%~100%
Rat (pooled)Oral7-10%88-94%~100%

This table presents representative data on the excretion routes of labeled celecoxib in rats, illustrating the predominant fecal elimination pathway. Data derived from studies using [14C]celecoxib, which informs the expected metabolic fate of this compound. nih.govresearchgate.net

Distribution studies reveal that celecoxib is well-distributed to various tissues following oral administration. nih.govresearchgate.net The highest concentrations of drug-related material are typically found in the gastrointestinal tract. In most other tissues, peak concentrations are reached within 1 to 3 hours post-dose, with the subsequent decline in concentration paralleling that observed in the plasma. nih.govresearchgate.net

Comprehensive Metabolite Profiling and Identification in Animal Biospecimens

The use of this compound is particularly advantageous for metabolite profiling. The distinct isotopic signature allows for the unambiguous identification of drug-related components against the high background noise of endogenous molecules in biological samples like plasma, urine, and feces.

In preclinical animal models such as rats, the metabolic profile of celecoxib is well-defined. nih.gov The primary metabolites result from the oxidation of the tolyl methyl group. nih.govresearchgate.net These phase I metabolites can then undergo phase II conjugation reactions, primarily glucuronidation, to facilitate their elimination. nih.govresearchgate.net The major circulating and excreted components are the parent drug and its carboxylic acid metabolite. nih.gov

Table 2: Major Identified Metabolites of Celecoxib in Animal Biospecimens

Metabolite IDMetabolite NameMetabolic PhaseDescription
M-OHHydroxycelecoxibPhase IFormed by the oxidation of the methyl group to a hydroxymethyl group. nih.gov
M-COOHCarboxycelecoxibPhase IFormed by the further oxidation of the hydroxymethyl group to a carboxylic acid. nih.gov
M-GlucCarboxycelecoxib Acyl GlucuronidePhase IIThe carboxylic acid metabolite conjugated with glucuronic acid. researchgate.net

This table details the primary metabolites of celecoxib identified in preclinical studies. The stable isotope label in this compound facilitates the detection and structural elucidation of these metabolites. nih.govresearchgate.net

Investigation of Metabolic Soft Spots and Biotransformation Pathways in vivo

Identifying "metabolic soft spots"—the sites on a molecule most susceptible to enzymatic transformation—is a critical step in drug development. For celecoxib, in vivo studies in preclinical models have clearly identified the para-methyl group on the phenyl ring as the primary site of metabolic attack. nih.govresearchgate.net

The biotransformation pathway is a sequential oxidative process:

Initial Oxidation: The metabolism is initiated by the cytochrome P450 (CYP) enzyme system, primarily CYP2C9, which hydroxylates the methyl group to form the hydroxymethyl metabolite (hydroxycelecoxib). nih.gov

Secondary Oxidation: This alcohol metabolite is then further oxidized by cytosolic alcohol dehydrogenases to the corresponding carboxylic acid metabolite (carboxycelecoxib). nih.gov

Conjugation: The carboxylic acid metabolite can then be conjugated with glucuronic acid to form an acyl glucuronide, a more water-soluble compound that is readily excreted. nih.govresearchgate.net

Less than 3% of the parent drug is excreted unchanged, underscoring the efficiency of this metabolic pathway in clearing celecoxib from the system. nih.gov

Comparative Metabolic Studies Across Preclinical Species

Understanding how drug metabolism compares across different preclinical species (e.g., rat, dog, monkey) and how it translates to humans is a key objective of DMPK research. Such studies are crucial for selecting the most appropriate animal model for toxicology studies and for predicting human pharmacokinetics.

In vitro studies using liver hepatocytes from rats, dogs, monkeys, and humans have been conducted to compare the metabolic profile of celecoxib. researchgate.net These comparative studies show a good correlation between the metabolites produced in vitro and those observed in vivo. researchgate.net Importantly, the qualitative pattern of metabolites is consistent across all species tested. researchgate.net The primary biotransformation pathway involving oxidation of the methyl group to the carboxylic acid metabolite is conserved across these preclinical species and in humans. researchgate.net The carboxylic acid metabolite (M2) is consistently identified as the major metabolic product, indicating that the fundamental metabolic fate of celecoxib is similar across common preclinical animal models and humans. researchgate.net

Advanced Research Applications and Future Directions for Celecoxib 13c3

Integration of Celecoxib-13C3 with Quantitative Metabolomics and Proteomics Workflows

The precision afforded by this compound is fundamental to its integration into quantitative metabolomics and proteomics. In these fields, which study the complex profile of small molecules and proteins in a biological system, accurate quantification is paramount. This compound is the gold standard for internal standardization in liquid chromatography-mass spectrometry (LC-MS) methods. thermofisher.comisolife.nl

In quantitative metabolomics, researchers aim to measure the exact concentrations of celecoxib (B62257) and its primary metabolites, such as hydroxycelecoxib and carboxycelecoxib, in biological matrices like plasma or urine. nih.govresearchgate.net When a known amount of this compound is added to a sample at the beginning of the analytical process, it experiences the same potential variations as the unlabeled drug during extraction, handling, and injection. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are normalized, eliminating errors and ensuring high accuracy. thermofisher.comnih.gov This stable isotope dilution technique is essential for reliable pharmacokinetic and metabolic profiling. isolife.nlnih.gov

Similarly, in proteomics, while techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) are used for relative protein quantification, this compound is essential for the absolute quantification of the drug itself in studies investigating its effect on the proteome. nih.govchempep.com For instance, in thermal proteome profiling or chemical proteomics aimed at identifying the off-target protein interactions of celecoxib, precise knowledge of the drug concentration that elicits these effects is critical for establishing dose-response relationships. nih.gov this compound provides this crucial quantitative anchor.

Table 1: Example LC-MS/MS Parameters for Quantitative Analysis This interactive table shows hypothetical mass-to-charge (m/z) transitions used in a triple quadrupole mass spectrometer to detect and quantify Celecoxib and its stable isotope-labeled internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Function
Celecoxib 382.1 316.1 Quantifier

High-Throughput Screening for Metabolic Stability and Reaction Phenotyping Using Labeled Analogues

In early-stage drug discovery, high-throughput screening (HTS) is employed to rapidly assess the metabolic stability of thousands of compounds. nih.gov A primary HTS assay involves incubating a drug candidate with liver microsomes, which contain key drug-metabolizing enzymes like the cytochrome P450 (CYP) family. iomcworld.org The rate at which the parent drug is consumed—its metabolic stability—is a critical predictor of its in-vivo half-life.

The "substrate depletion" method, quantified by LC-MS, is standard practice. nih.gov In this workflow, this compound plays an indispensable role. While the unlabeled celecoxib is incubated with microsomes over a time course, the reaction is stopped at various points by quenching with a solvent. This compound is added at this stage as the internal standard. Its presence allows for the highly accurate and precise quantification of the remaining unlabeled celecoxib, correcting for any sample-to-sample variability in processing or instrument response. iomcworld.orgthermofisher.cn This ensures that the calculated metabolic half-life (t½) and intrinsic clearance (CLint) are reliable.

This principle extends directly to reaction phenotyping, which aims to identify the specific enzymes responsible for a drug's metabolism. nih.gov By using a panel of recombinant human CYP enzymes (e.g., CYP2C9, CYP3A4), researchers can determine the contribution of each enzyme to celecoxib's breakdown. fda.gov In each of these individual enzyme assays, this compound serves as the robust internal standard for quantifying the rate of metabolism.

Table 2: Typical Workflow for an HTS Metabolic Stability Assay This interactive table outlines the key steps in a microsomal stability assay, highlighting the function of this compound.

Step Action Purpose Role of this compound
1. Incubation Mix Celecoxib with liver microsomes and NADPH cofactor. Initiate enzymatic metabolism. Not yet added.
2. Time Sampling Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30 min). To measure the drug concentration over time. Not yet added.
3. Quenching Add a cold organic solvent (e.g., acetonitrile) to each aliquot. Stop the metabolic reaction. Added immediately after quenching.
4. Internal Standard Addition A fixed concentration of this compound is added to all samples. To provide a basis for accurate quantification. Serves as the internal standard for LC-MS analysis.
5. Analysis Samples are analyzed by LC-MS/MS. To measure the peak area ratio of Celecoxib to this compound. Its known concentration allows for precise calculation of the parent drug remaining.

Development of Novel Isotope-Labeled Derivatives for Expanded Research Horizons

While this compound is optimized for quantitative analysis, the synthesis of other isotope-labeled derivatives of celecoxib opens different research avenues. simsonpharma.comsymeres.com The choice of isotope is dictated by the scientific question being asked.

[14C]-Celecoxib: Carbon-14 (B1195169) is a radioactive isotope used for tracing. In absorption, distribution, metabolism, and excretion (ADME) studies, a single dose of [14C]-Celecoxib is administered to track the fate of all drug-related material throughout the body. researchgate.netwuxiapptec.com Scintillation counting of radioactivity in urine, feces, and tissues provides a complete picture of the drug's disposition, a task not possible with a non-labeled or stable-isotope-labeled drug alone. nih.gov

[15N]-Celecoxib: Labeling with nitrogen-15, another stable isotope, can also be used to create an internal standard for mass spectrometry. It can also be valuable in NMR-based studies to probe the molecule's structure and interactions with biological targets. symeres.com

Table 3: Comparison of Isotope-Labeled Celecoxib Derivatives This interactive table compares different isotopologues of Celecoxib and their primary research applications.

Derivative Name Isotope(s) Isotope Type Primary Research Application
This compound Carbon-13 (¹³C) Stable Internal standard for quantitative mass spectrometry. isolife.nl
[14C]-Celecoxib Carbon-14 (¹⁴C) Radioactive ADME studies; tracing total drug-related material. researchgate.netwuxiapptec.com
Celecoxib-d3 Deuterium (B1214612) (²H or D) Stable Mechanistic studies of metabolism (Kinetic Isotope Effect). nih.govnih.gov

Computational Chemistry and Isotope Effect Studies in Mechanistic Elucidation

The synergy between computational chemistry and experimental isotope effect studies provides deep insights into enzyme reaction mechanisms. The primary metabolic pathway for celecoxib is the CYP2C9-mediated hydroxylation of the tolyl-methyl group. nih.gov A central question in enzymology is whether the cleavage of the C-H bond in this methyl group is the slowest, or "rate-limiting," step of the reaction.

This question can be answered by measuring the Kinetic Isotope Effect (KIE). wikipedia.org Researchers can synthesize celecoxib where the three hydrogen atoms on the methyl group are replaced with deuterium (Celecoxib-d3). By comparing the rate of metabolism of Celecoxib-d3 to that of normal celecoxib, they can calculate the KIE. nih.govrsc.org A significant KIE (a ratio greater than 1) provides strong evidence that breaking the C-H bond is indeed a rate-limiting step in the catalytic cycle. nih.gov

In such an experiment, this compound remains critically important. It would be used as the internal standard to accurately quantify the substrates (celecoxib and Celecoxib-d3) and their products in both parallel reactions, ensuring that the measured rates are precise and the resulting KIE is valid.

Computational chemistry complements this work by building theoretical models of the enzyme's active site with the drug bound. These models can simulate the reaction pathway, calculate the energy barriers for each step, and predict the theoretical KIE. x-chemrx.com The close agreement between the experimentally measured KIE (using deuterated analogues and ¹³C-labeled standards) and the computationally predicted KIE validates the proposed reaction mechanism at a molecular level.

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing Celecoxib-13C3, and how can isotopic purity be confirmed?

  • Methodological Answer : The synthesis of this compound requires precise incorporation of 13C isotopes at specified positions. A validated protocol involves:

  • Using isotopically labeled precursors (e.g., 13C-labeled methyl groups) in a multi-step organic synthesis.
  • Purification via column chromatography or recrystallization to isolate the target compound.
  • Confirming isotopic purity (>99%) using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Quantify isotopic enrichment via isotopic ratio analysis .
  • Cross-validate results with reference standards and report deviations in melting points or spectral data .

Q. Which analytical techniques are recommended for characterizing this compound in pharmacokinetic studies?

  • Methodological Answer : Researchers should employ:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to distinguish this compound from unlabeled Celecoxib, ensuring chromatographic separation (e.g., using C18 columns) and monitoring specific mass transitions (e.g., m/z 382 → 362 for 13C3 vs. m/z 379 → 359 for unlabeled) .
  • Isotope Dilution Mass Spectrometry (IDMS) for absolute quantification in biological matrices, using internal standards with matching isotopic labels .
  • NMR Spectroscopy to verify structural integrity and isotopic placement, comparing 13C-NMR shifts to non-labeled analogs .

Q. How should experimental controls be designed to account for isotopic effects in metabolic studies?

  • Methodological Answer :

  • Include unlabeled Celecoxib as a control to differentiate isotopic effects on metabolic pathways (e.g., CYP450 enzyme interactions).
  • Use matrix-matched calibration curves in LC-MS/MS to correct for ion suppression/enhancement in biological samples.
  • Validate assay specificity by spiking 13C3-labeled and unlabeled standards into blank matrices (e.g., plasma, liver microsomes) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolite identification of this compound across different mass spectrometry platforms?

  • Methodological Answer :

  • Perform cross-platform validation using orthogonal techniques (e.g., HRMS for accurate mass vs. triple quadrupole MS/MS for fragmentation patterns).
  • Apply retention time alignment and isotopic pattern recognition algorithms to distinguish true metabolites from background noise .
  • Use stable isotope tracing in in vitro models (e.g., hepatocyte incubations) to track 13C incorporation into metabolites, validating findings with synthetic metabolite standards .

Q. What statistical approaches are appropriate for analyzing time-dependent concentration data from this compound tracer studies?

  • Methodological Answer :

  • Apply non-compartmental analysis (NCA) to calculate pharmacokinetic parameters (AUC, Cmax, t1/2) using validated software (e.g., Phoenix WinNonlin).
  • For compartmental modeling, use Bayesian hierarchical models to account for inter-subject variability and sparse sampling.
  • Address censored data (e.g., concentrations below the limit of quantification) via maximum likelihood estimation .

Q. How can isotopic interference be minimized when detecting this compound in complex biological matrices?

  • Methodological Answer :

  • Optimize chromatographic separation by adjusting mobile phase composition (e.g., acetonitrile gradients) and column temperature to resolve isotopic analogs from endogenous compounds.
  • Implement high-resolution mass spectrometry (HRMS) with resolving power >50,000 to distinguish 13C3-labeled ions from isobaric interferences .
  • Validate method robustness using incurred sample reanalysis (ISR) to ensure reproducibility across batches .

Q. What strategies address contradictory findings in this compound’s tissue distribution profiles across preclinical models?

  • Methodological Answer :

  • Conduct systematic scoping reviews to identify methodological variations (e.g., dosing regimens, sampling timepoints) that may explain discrepancies. Prioritize studies with transparent reporting of experimental parameters .
  • Perform meta-regression analysis to assess the impact of variables like species, strain, or administration route on distribution outcomes .
  • Validate findings using autoradiography or imaging mass spectrometry for spatial resolution of 13C3 distribution in tissues .

Methodological Considerations

  • Data Reproducibility : Document all synthesis and analytical parameters (e.g., column lot numbers, MS source conditions) to enable replication .
  • Research Question Formulation : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define hypotheses (e.g., "Does 13C labeling alter Celecoxib’s renal clearance in rats?") .
  • Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for supplemental data submission (e.g., raw spectra, statistical code) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.